Cas no 7493-63-2 (Allyl Anthraniliate)
Allyl Anthraniliate Chemical and Physical Properties
Names and Identifiers
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- Benzoic acid, 2-amino-,2-propen-1-yl ester
- Allyl Anthranilate
- Allyl Anthraniliate
- prop-2-enyl 2-aminobenzoate
- 2-aminobenzoic acid allyl ester
- 2-Propen-1-yl anthranilate
- 2-Propenyl 2-aminobenzoate
- 2-propenyl o-aminobenzoate
- Allyl 2-aminobenzoate
- Allyl O-aminobenzoate
- Anthranilic acid,allyl ester
- Anthranilsaeure-allylester
- Benzoic acid,2-amino-,2-propenyl ester
- FEMA No. 2020
- Vinyl carbinyl anthranilate
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- MDL: MFCD00036504
- Inchi: 1S/C10H11NO2/c1-2-7-13-10(12)8-5-3-4-6-9(8)11/h2-6H,1,7,11H2
- InChI Key: UCANFCXAKYMFGA-UHFFFAOYSA-N
- SMILES: NC1C(C(OCC=C)=O)=CC=CC=1
Computed Properties
- Exact Mass: 177.07900
Experimental Properties
- Density: 1.118 g/mL at 25 °C(lit.)
- Melting Point: 224-228 °C (lit.)
- Boiling Point: 105 °C/2 mmHg(lit.)
- Flash Point: 110 °C
- Refractive Index: n20/D 1.574(lit.)
- PSA: 52.32000
- LogP: 2.19280
- FEMA: 2020 | ALLYL ANTHRANILATE
Allyl Anthraniliate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1039152-5X0.5ML |
7493-63-2 | 5X0.5ML |
¥2318.12 | 2023-04-13 | |||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA00799-SAmPLE |
Allyl 2-aminobenzoate |
7493-63-2 | SAmPLE |
¥738.0 | 2021-09-04 | ||
| Alichem | A019095191-500g |
Allyl 2-aminobenzoate |
7493-63-2 | 97% | 500g |
$518.40 | 2023-09-01 | |
| TRC | A549600-50g |
Allyl Anthraniliate |
7493-63-2 | 50g |
$ 125.00 | 2022-06-08 | ||
| TRC | A549600-250g |
Allyl Anthraniliate |
7493-63-2 | 250g |
$ 315.00 | 2022-06-08 | ||
| TRC | A549600-500g |
Allyl Anthraniliate |
7493-63-2 | 500g |
$ 545.00 | 2022-06-08 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1039152-5X0.5ML |
7493-63-2 | 5X0.5ML |
¥3219.09 | 2023-01-06 | |||
| TRC | A549600-50000mg |
Allyl Anthraniliate |
7493-63-2 | 50g |
$ 155.00 | 2023-04-19 | ||
| TRC | A549600-250000mg |
Allyl Anthraniliate |
7493-63-2 | 250g |
$ 385.00 | 2023-04-19 | ||
| TRC | A549600-500000mg |
Allyl Anthraniliate |
7493-63-2 | 500g |
$ 661.00 | 2023-04-19 |
Allyl Anthraniliate Related Literature
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on Allyl Anthraniliate
Professional Introduction to Allyl Anthranilate (CAS No. 7493-63-2)
Allyl Anthranilate, a compound with the chemical formula C9H7O3 and the CAS number 7493-63-2, is a derivative of anthranilic acid. This organic compound is characterized by the presence of an allyl group attached to the benzene ring, which imparts unique chemical properties and reactivity. Over the years, Allyl Anthranilate has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications and structural features.
The structure of Allyl Anthranilate consists of a benzene ring substituted with a carboxylic acid group and an allyl group. This arrangement not only influences its physical and chemical properties but also opens up numerous possibilities for its use in synthetic chemistry and drug development. The benzene ring, being aromatic, contributes to the stability of the molecule, while the allyl group introduces reactivity that can be exploited in various chemical transformations.
In recent years, researchers have been exploring the potential of Allyl Anthranilate in the development of novel therapeutic agents. One of the most promising areas has been its role as an intermediate in the synthesis of bioactive molecules. The allyl group in Allyl Anthranilate can undergo various reactions such as addition, substitution, and elimination, making it a valuable building block for constructing more complex structures.
A notable application of Allyl Anthranilate has been in the field of medicinal chemistry. Researchers have utilized this compound to develop new analogs with enhanced pharmacological properties. For instance, derivatives of Allyl Anthranilate have been investigated for their potential as antimicrobial agents. The unique structural features of this compound allow for modifications that can target specific biological pathways, leading to more effective treatments against various pathogens.
Moreover, Allyl Anthranilate has found utility in agrochemical research. Its derivatives have been explored as potential growth regulators and pest repellents due to their ability to interact with biological systems at low concentrations. This makes them attractive candidates for developing environmentally friendly agricultural solutions.
The synthesis of Allyl Anthranilate typically involves the reaction of anthranilic acid with allyl halides or allylic alcohols under controlled conditions. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research and industrial applications. Recent innovations in catalytic systems have further improved the yield and purity of Allyl Anthranilate, reducing costs and environmental impact.
In academic research, Allyl Anthranilate has been used as a model compound to study reaction mechanisms and develop new synthetic strategies. Its reactivity profile provides insights into how functional groups influence chemical transformations, which is crucial for designing novel molecules with desired properties. The study of Allyl Anthranilate has also contributed to advancements in computational chemistry, where molecular modeling techniques are employed to predict and optimize its behavior in different environments.
The pharmaceutical industry has shown particular interest in Allyl Anthranilate due to its potential as a precursor for active pharmaceutical ingredients (APIs). Researchers are exploring its use in developing drugs for treating neurological disorders, inflammation, and other chronic conditions. The ability to modify its structure allows for fine-tuning its pharmacokinetic properties, ensuring better absorption, distribution, metabolism, excretion, and toxicity profiles.
Recent studies have also highlighted the role of Allyl Anthranilate in material science. Its incorporation into polymers and coatings has led to materials with enhanced durability and functionality. The chemical versatility of this compound makes it a valuable candidate for developing advanced materials with applications ranging from electronics to biodegradable plastics.
In conclusion, Allyl Anthranilate (CAS No. 7493-63-2) is a multifaceted compound with significant potential across various fields. Its unique structure and reactivity make it an invaluable tool for researchers in chemical biology, pharmaceuticals, agrochemicals, and material science. As our understanding of its properties continues to grow, so too will its applications in developing innovative solutions to global challenges.
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